2-Amino-3-(dimethylamino)pyrazine
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Overview
Description
2-Amino-3-(dimethylamino)pyrazine is a heterocyclic compound with the molecular formula C6H10N4. It is a derivative of pyrazine, characterized by the presence of both amino and dimethylamino groups attached to the pyrazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(dimethylamino)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N-allyl malonamides followed by diazidation and subsequent thermal or copper-mediated cyclization . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application, but typically involve the use of robust and scalable chemical processes .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(dimethylamino)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds .
Scientific Research Applications
2-Amino-3-(dimethylamino)pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems and can act as a ligand in coordination chemistry.
Industry: The compound is used in the production of materials with specific properties, such as dyes and polymers
Mechanism of Action
The mechanism by which 2-Amino-3-(dimethylamino)pyrazine exerts its effects involves interactions with molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
- 2-Amino-4-(dimethylamino)pyrazine
- 2-Amino-3-(methylamino)pyrazine
- 2-Amino-3-(ethylamino)pyrazine
Comparison: 2-Amino-3-(dimethylamino)pyrazine is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications .
Properties
IUPAC Name |
3-N,3-N-dimethylpyrazine-2,3-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10(2)6-5(7)8-3-4-9-6/h3-4H,1-2H3,(H2,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWGIOMHENHMFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CN=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671894 |
Source
|
Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89488-74-4 |
Source
|
Record name | N~2~,N~2~-Dimethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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